Gamahonolide A

Description

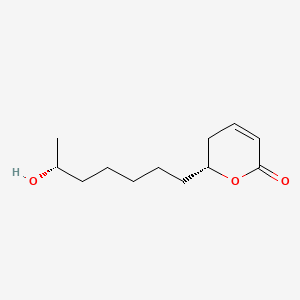

Gamahonolide A is a secondary metabolite isolated from the stromata of the endophytic fungus Epichloe typhina colonizing Phleum pratense (timothy grass). Its structure was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and optical rotatory dispersion (ORD) spectra. The absolute configuration was confirmed by analyzing the $ ^1 \text{H-NMR} $ shift differences between diastereomeric O-methylmandelate derivatives . This compound exhibits antifungal activity, though its precise molecular targets remain under investigation. It belongs to the butenolide class of compounds, characterized by a γ-lactone ring fused to an α,β-unsaturated carbonyl system, a structural motif linked to diverse bioactivities in natural products .

Properties

CAS No. |

125564-58-1 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

(2R)-2-[(6R)-6-hydroxyheptyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C12H20O3/c1-10(13)6-3-2-4-7-11-8-5-9-12(14)15-11/h5,9-11,13H,2-4,6-8H2,1H3/t10-,11-/m1/s1 |

InChI Key |

CLTIBVYVKQWLQV-GHMZBOCLSA-N |

Isomeric SMILES |

C[C@H](CCCCC[C@@H]1CC=CC(=O)O1)O |

Canonical SMILES |

CC(CCCCCC1CC=CC(=O)O1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Currently, there are no established industrial production methods for Gamahonolide A. The compound is primarily obtained through natural extraction from its fungal source .

Chemical Reactions Analysis

Types of Reactions

Gamahonolide A undergoes various chemical reactions typical of its functional groups. These include:

Oxidation: this compound can undergo oxidation reactions, which may alter its antifungal properties.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur, particularly at reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory procedures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Gamahonolide A has several scientific research applications, including:

Chemistry: Used as a model compound to study antifungal activity and natural product synthesis.

Biology: Investigated for its role in the interaction between fungi and host plants.

Medicine: Potential use as an antifungal agent to treat fungal infections.

Industry: Explored for its potential in developing new antifungal products for agricultural use.

Mechanism of Action

The mechanism of action of Gamahonolide A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Gamahonolide A shares structural and functional similarities with several antifungal and cytotoxic compounds derived from endophytic fungi. Below is a comparative analysis:

Podophyllotoxin

- Structural Class : Aryl tetralin lignan.

- Source : Produced by Podophyllum plants and endophytes such as Phialocephala fortinii and Fusarium oxysporum .

- Bioactivity :

- Comparison with this compound: Structural: Podophyllotoxin lacks the butenolide ring but shares a polycyclic framework. Functional: Both compounds exhibit antifungal activity, but podophyllotoxin has broader applications in oncology.

Brefeldin A

- Structural Class : Macrocyclic lactone.

- Source : Isolated from endophytes like Eupenicillium brefeldianum and Aspergillus clavatus .

- Bioactivity :

- Comparison with this compound: Structural: Brefeldin A features a 13-membered macrolactone, contrasting with this compound’s smaller butenolide system. Functional: Both compounds target fungal pathogens, but brefeldin A has additional antiviral and antinematode effects.

Pestalofones C and E

- Structural Class: Cyclohexanone derivatives.

- Source : Produced by Pestalotiopsis fici, an endophyte of unidentified trees in China .

- Bioactivity :

- Comparison with this compound: Structural: Pestalofones lack the α,β-unsaturated lactone but share oxygenated cyclohexane motifs. Functional: Both compounds are antifungal, but this compound’s activity spectrum against grass-specific fungi may differ.

Tabulated Comparison of Key Features

Research Findings and Mechanistic Insights

- Its butenolide moiety may interact with fungal membrane proteins or inhibit ergosterol biosynthesis, a common antifungal target .

- Brefeldin A : Used extensively in cell biology to study vesicular trafficking, demonstrating the dual utility of fungal metabolites in research and therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.